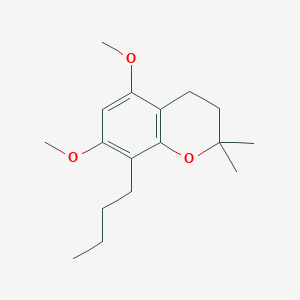
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This particular compound is characterized by its unique structure, which includes butyl and dimethoxy groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with butyl bromide in the presence of a base like potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Análisis De Reacciones Químicas
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butyl group, where reagents like sodium hydride can facilitate the replacement of the butyl group with other functional groups.
Aplicaciones Científicas De Investigación
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
8-Butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound lacks the butyl and dimethoxy groups, making it less complex and potentially less active in certain biological assays.
Extended flavonoids: These compounds have additional rings fused to the benzopyran framework, which can enhance their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
924889-45-2 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
8-butyl-5,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C17H26O3/c1-6-7-8-12-14(18-4)11-15(19-5)13-9-10-17(2,3)20-16(12)13/h11H,6-10H2,1-5H3 |
Clave InChI |
CRBATIXQGFEUJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C2=C1OC(CC2)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















